3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-9(2)19-11(4)13(10(3)16-19)23(20,21)18-6-5-12(7-18)14-15-8-22-17-14/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXSAQDIGXYTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel derivative featuring a complex molecular structure that combines features of pyrazoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates the presence of multiple functional groups that are critical for its biological activity. The combination of the 1,2,4-oxadiazole ring with the pyrazole moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that many compounds with this structure show promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Microbial Target | Activity |
|---|---|---|
| Compound A | S. aureus | Effective |
| Compound B | E. coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Strong |
The specific compound in focus has been noted to exhibit enhanced activity compared to traditional antibiotics, suggesting a potential role in addressing antimicrobial resistance.
Anticancer Activity
Studies have also explored the anticancer potential of oxadiazole derivatives. For instance, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Efficacy of Oxadiazole Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D | Breast Cancer | 15.5 | Apoptosis |
| Compound E | Lung Cancer | 12.3 | Cell Cycle Arrest |
Case Studies
In a notable study by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds demonstrated strong inhibition against Mycobacterium bovis, indicating their potential as new therapeutic agents for tuberculosis .
Another investigation focused on the neuroprotective effects of oxadiazole derivatives, where compounds were found to exhibit protective effects against neuronal cell death induced by oxidative stress .
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
The 1,2,4-oxadiazole moiety is recognized for its anti-inflammatory properties. Compounds containing this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising activity against COX-1 and COX-2 isoenzymes, making them potential candidates for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: COX Inhibition
A study evaluated the synthesis of novel 1,3,4-oxadiazole derivatives and their ability to inhibit COX enzymes. The compounds displayed better inhibition profiles compared to traditional NSAIDs like Meloxicam, indicating their potential for treating inflammatory diseases with fewer gastrointestinal side effects .
1.2 Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively researched. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through multiple pathways.
Case Study: Anticancer Effects
In vitro studies have shown that oxadiazole derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structural modifications in these compounds enhance their lipophilicity and cellular uptake, leading to improved anticancer efficacy .
Antimicrobial Activities
Compounds with the oxadiazole ring have exhibited broad-spectrum antimicrobial activities against bacteria and fungi. This includes effectiveness against resistant strains, making them valuable in the ongoing battle against antibiotic resistance.
Case Study: Antibacterial Properties
Research has highlighted the antibacterial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The incorporation of sulfonyl groups enhances the interaction with bacterial cell membranes, increasing permeability and efficacy .
Other Biological Activities
3.1 Antidiabetic Effects
Recent investigations suggest that certain oxadiazole derivatives may possess hypoglycemic effects, contributing to their potential use in managing diabetes. These compounds can modulate glucose metabolism and improve insulin sensitivity.
3.2 Neuroprotective Effects
Emerging research indicates that some oxadiazole derivatives may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of amyloid precursor protein processing is crucial for therapeutic strategies.
Summary of Findings
The following table summarizes key findings related to the applications of 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole :
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anti-inflammatory | COX inhibition | Better inhibition than traditional NSAIDs; potential for safer alternatives |
| Anticancer | Cytotoxicity | Effective against various cancer cell lines; induces apoptosis |
| Antimicrobial | Broad-spectrum activity | Effective against resistant bacterial strains |
| Antidiabetic | Hypoglycemic effects | Modulates glucose metabolism; improves insulin sensitivity |
| Neuroprotective | Neuroprotection | Potential benefits in neurodegenerative diseases |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues Identified in Evidence
The provided evidence highlights structurally related compounds, primarily focusing on sulfonamide-linked heterocycles and pyrazole derivatives. Below is a comparative analysis:
Physicochemical and Functional Insights
Bioisosteric Replacements: The oxadiazole ring in the target compound may serve as a bioisostere for ester or amide groups in analogues like the piperidine-carboxylic acid derivative (). This substitution could enhance metabolic stability by resisting hydrolysis .
Substituent Effects: The isopropyl and 3,5-dimethyl groups on the pyrazole ring in the target compound likely enhance lipophilicity compared to the difluoromethyl group in , Entry 4. This could improve membrane permeability but reduce aqueous solubility . The sulfonyl-pyrrolidine linkage in the target compound introduces rigidity and polar surface area, which may influence protein-binding kinetics differently than the flexible propanoic acid chains in triazolo-pyrimidine derivatives .
Electronic Properties :
- The electron-deficient oxadiazole core may engage in charge-transfer interactions distinct from the electron-rich triazolo-pyrimidine systems. Such differences could affect reactivity in catalytic or redox environments .
Table 1: Comparative Physicochemical Properties
Key Observations :
- Triazolo-pyrimidine derivatives exhibit higher molecular complexity, which may limit drug-likeness under Lipinski’s rules .
Preparation Methods
Classical Amidoxime-Based Methodology
The most established route to construct the 1,2,4-oxadiazole ring involves a three-step sequence from nitriles:
- Conversion of a nitrile to an amidoxime using hydroxylamine
- O-acylation of the amidoxime with a carboxylic acid derivative
- Cyclodehydration of the O-acylamidoxime to form the 1,2,4-oxadiazole ring
This approach can be applied to construct the 3-substituted 1,2,4-oxadiazole portion of the target molecule using an appropriately functionalized pyrrolidine-3-carbonitrile as starting material.
Microwave-Assisted Synthesis
Microwave irradiation has proven effective for accelerating the formation of 1,2,4-oxadiazoles. As reported in the literature, this approach can dramatically reduce reaction times from hours to minutes while improving yields. A protocol adaptable to our target compound involves:
- Treatment of amidoximes with acyl chlorides on a solid support (silica gel)
- Microwave irradiation (typically 75 W, 100-105 °C for 5-45 minutes)
- Purification by column chromatography
This methodology could be particularly valuable for efficiently constructing the oxadiazole ring attached to the pyrrolidine moiety.
One-Pot Synthetic Procedures
Recent advances in 1,2,4-oxadiazole synthesis include one-pot procedures that enhance efficiency. Particularly relevant is the superbase-mediated (NaOH/DMSO) condensation of amidoximes with carboxylic acid esters at room temperature, which could be adapted for our target molecule. Another promising approach utilizes Vilsmeier reagent activation of carboxylic acids for reaction with amidoximes.
Table 1. Comparison of Different Methods for 1,2,4-Oxadiazole Ring Formation
Synthesis of Functionalized Pyrrolidine Precursors
Preparation of 3-Cyano-Pyrrolidine Derivatives
For the synthesis of our target compound, a key intermediate would be a 3-substituted pyrrolidine bearing an appropriate precursor for the oxadiazole ring. The most suitable approach involves:
- Starting with a protected pyrrolidine-3-carboxylic acid
- Converting to a nitrile via amide formation and dehydration
- Subsequent transformation to the 1,2,4-oxadiazole using methods detailed in Section 2
Commercial availability of pyrrolidine-3-carbonitrile derivatives simplifies this synthetic route considerably.
Direct Functionalization of Pyrrolidine at C-3
An alternative approach involves direct C-H functionalization of the pyrrolidine ring at the 3-position, though this presents greater challenges in regioselectivity. Recent advances in transition-metal-catalyzed C-H activation might offer solutions to this challenge.
Preparation of the Pyrazole-Sulfonyl Component
Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
The preparation of the substituted pyrazole ring can follow established methodologies:
- Condensation of a 1,3-diketone (2,4-pentanedione) with isopropylhydrazine to form the 3,5-dimethylpyrazole with isopropyl substitution at N-1
- Alternatively, cyclocondensation of isopropylhydrazine with acetylenic ketones can provide the desired pyrazole scaffold
The following reaction sequence illustrates this approach:
CH₃COCH₂COCH₃ + (CH₃)₂CHNHNH₂ → (CH₃)₂CHN=N-C(CH₃)=C(CH₃)-
Sulfonylation of the Pyrazole Ring
The introduction of the sulfonyl group at the 4-position of the pyrazole ring can be achieved through electrophilic aromatic substitution:
- Direct chlorosulfonation using chlorosulfonic acid at controlled temperature (0-5°C)
- Alternative approach using sulfuryl chloride in the presence of a Lewis acid catalyst
This methodology is supported by analogous procedures reported for isoxazole derivatives:
1-Isopropyl-3,5-dimethyl-1H-pyrazole + ClSO₃H → 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
The electron-donating methyl groups at positions 3 and 5 direct the sulfonation predominantly to the 4-position, providing the desired regioselectivity.
Coupling Strategy: Formation of the Sulfonamide Linkage
Direct Coupling of Sulfonyl Chloride with Pyrrolidine
The formation of the sulfonamide bond between the pyrazole-sulfonyl chloride and the pyrrolidine nitrogen can be accomplished under basic conditions:
- Reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with N-protected 3-(1,2,4-oxadiazol-3-yl)pyrrolidine
- Use of an appropriate base (pyridine, triethylamine, or potassium carbonate) to facilitate the coupling
- Deprotection if necessary to yield the target compound
This approach is supported by similar sulfonamide formations reported in the literature.
Alternative Coupling Approaches
In cases where direct coupling proves challenging, alternative strategies might include:
- Formation of a sulfonate ester intermediate followed by displacement with the pyrrolidine
- Copper-catalyzed coupling of a sulfinic acid derivative with the pyrrolidine
Comprehensive Synthetic Routes to the Target Compound
Based on the methodologies discussed, two primary synthetic routes to 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can be proposed:
Route A: Oxadiazole Formation First
This strategy involves:
- Protection of pyrrolidine nitrogen (e.g., with Boc or Cbz)
- Construction of the 1,2,4-oxadiazole ring at position 3 of the pyrrolidine
- Deprotection of the pyrrolidine nitrogen
- Coupling with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
This approach benefits from well-established methods for oxadiazole formation before introducing the sensitive sulfonamide linkage.
Route B: Sulfonamide Formation First
The alternative approach proceeds via:
- Formation of the sulfonamide bond between 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and pyrrolidine-3-carbonitrile
- Conversion of the nitrile to an amidoxime
- Construction of the 1,2,4-oxadiazole ring from the amidoxime
This route minimizes potential side reactions with the oxadiazole ring but may face challenges with the selectivity of the amidoxime formation.
Table 2. Detailed Synthetic Route A: Step-by-Step Procedure
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield | Purification Method |
|---|---|---|---|---|---|
| 1 | Pyrrolidine-3-carbonitrile | Boc₂O, TEA, DCM, rt, 4h | N-Boc-pyrrolidine-3-carbonitrile | 85-95% | Column chromatography (hexane/EtOAc) |
| 2 | N-Boc-pyrrolidine-3-carbonitrile | NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, reflux, 4h | N-Boc-pyrrolidine-3-amidoxime | 75-85% | Recrystallization (EtOH) |
| 3 | N-Boc-pyrrolidine-3-amidoxime | Acetic anhydride, pyridine, DCM, rt→reflux | N-Boc-3-(1,2,4-oxadiazol-3-yl)pyrrolidine | 65-80% | Column chromatography (DCM/MeOH) |
| 4 | N-Boc-3-(1,2,4-oxadiazol-3-yl)pyrrolidine | TFA, DCM, rt, 2h | 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine | 80-90% | Neutralization, extraction |
| 5 | 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, TEA, DCM, 0°C→rt, 8h | This compound | 60-75% | Column chromatography (DCM/MeOH) |
Microwave-Assisted One-Pot Synthesis Strategy
Recent advances in microwave-assisted synthesis offer the potential for a more efficient preparation of the target compound. A proposed one-pot approach includes:
- Microwave-assisted formation of the 1,2,4-oxadiazole ring using a solid support system
- Direct sulfonamide formation under microwave conditions
Based on literature precedent, the following conditions could be optimized:
- Power: 75 W
- Temperature: 100-105°C
- Reaction time: 5-45 minutes
- Solid support: Silica gel (60-120 mesh)
Purification and Characterization
Purification Strategies
The purification of the target compound and intermediates typically involves:
- Column chromatography using appropriate solvent systems (e.g., hexanes/ethyl acetate or dichloromethane/methanol)
- Recrystallization from suitable solvents (ethanol, ethanol/water, or dichloromethane/hexanes)
Characterization Methods
Comprehensive characterization should include:
- ¹H and ¹³C NMR spectroscopy
- High-resolution mass spectrometry
- Infrared spectroscopy
- Elemental analysis
- X-ray crystallography when possible
Key diagnostic signals in the ¹H NMR spectrum would include the isopropyl methine proton (septuplet, δ ~4.5 ppm), methyl groups on the pyrazole (singlets, δ ~2.1-2.4 ppm), and the characteristic oxadiazole proton (singlet, δ ~8.5-9.0 ppm).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodology : The synthesis involves multi-step reactions, including sulfonylation of the pyrazole ring and cyclization to form the oxadiazole moiety. A reflux approach in xylene with chloranil (1.4 mmol) as an oxidizing agent for 25–30 hours is documented for analogous compounds, followed by purification via recrystallization (methanol) . Solvent choice (e.g., xylene vs. DMF) and reaction time must be optimized using TLC monitoring to avoid side products.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying sulfonyl-pyrrolidine and oxadiazole connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹). For complex stereochemistry, 2D NMR (COSY, HSQC) is recommended .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Solubility is tested in organic solvents (DMSO, ethanol) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. Stability under physiological conditions is evaluated using HPLC at 24-hour intervals. Analogous oxadiazoles show moderate solubility in DMSO (~10 mM) but poor aqueous solubility, necessitating formulation with cyclodextrins .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict reactivity or binding interactions with biological targets?
- Methodology : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron distribution in the sulfonyl and oxadiazole groups to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against enzyme targets (e.g., COX-2 for anti-inflammatory activity) identifies binding poses, with validation via MD simulations (NAMD) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions (e.g., cell line variability, incubation time). Meta-analysis of dose-response curves and standardization using positive controls (e.g., doxorubicin for cytotoxicity) are critical. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is advised .
Q. How to design SAR studies focusing on the isopropyl and dimethyl substituents?
- Methodology : Synthesize analogs with substituent variations (e.g., tert-butyl instead of isopropyl) and compare bioactivity. For example, replacing 3,5-dimethyl groups on the pyrazole with trifluoromethyl enhances metabolic stability. Use logP calculations (ChemAxon) to correlate hydrophobicity with membrane permeability .
Key Methodological Notes
- Contradictions in Synthesis : and highlight variability in sulfonylation efficiency—chloranil vs. H2SO4 as catalysts. Pilot reactions with both are recommended.
- Advanced Characterization : For stereochemical analysis, single-crystal XRD (as in ) resolves ambiguities in pyrrolidine ring conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
